Cas no 134420-07-8 (Cycloheptyl isocyanide)

Cycloheptyl isocyanide Chemical and Physical Properties
Names and Identifiers
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- Cycloheptane, isocyano- (9CI)
- CYCLOHEPTYLISOCYANIDE
- isocyanocycloheptane
- cycloheptyl isonitrile
- TOS-BB-0763
- Cycloheptyl isocyanide
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- Inchi: InChI=1S/C8H13N/c1-9-8-6-4-2-3-5-7-8/h8H,2-7H2
- InChI Key: BMPCFAVGGPXHFI-UHFFFAOYSA-N
- SMILES: [C-]#[N+]C1CCCCCC1
Computed Properties
- Exact Mass: 123.10500
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
Experimental Properties
- PSA: 0.00000
- LogP: 1.85920
Cycloheptyl isocyanide Security Information
Cycloheptyl isocyanide Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Cycloheptyl isocyanide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C986050-10mg |
Cycloheptyl isocyanide |
134420-07-8 | 10mg |
$64.00 | 2023-05-18 | ||
Apollo Scientific | OR905473-1g |
Cycloheptyl isocyanide |
134420-07-8 | 95% | 1g |
£595.00 | 2025-02-20 | |
Enamine | EN300-1843871-0.25g |
isocyanocycloheptane |
134420-07-8 | 95% | 0.25g |
$237.0 | 2023-09-19 | |
Enamine | EN300-1843871-2.5g |
isocyanocycloheptane |
134420-07-8 | 95% | 2.5g |
$1008.0 | 2023-09-19 | |
1PlusChem | 1P0080GG-5g |
Cycloheptane, isocyano- (9CI) |
134420-07-8 | 95% | 5g |
$2216.00 | 2025-02-22 | |
1PlusChem | 1P0080GG-10g |
Cycloheptane, isocyano- (9CI) |
134420-07-8 | 95% | 10g |
$4867.00 | 2023-12-22 | |
1PlusChem | 1P0080GG-2.5g |
Cycloheptane, isocyano- (9CI) |
134420-07-8 | 95% | 2.5g |
$1308.00 | 2023-12-22 | |
1PlusChem | 1P0080GG-250mg |
Cycloheptane, isocyano- (9CI) |
134420-07-8 | 95% | 250mg |
$239.00 | 2025-02-22 | |
A2B Chem LLC | AD73040-100mg |
Cycloheptyl isocyanide |
134420-07-8 | 95% | 100mg |
$120.00 | 2024-04-20 | |
1PlusChem | 1P0080GG-50mg |
Cycloheptane, isocyano- (9CI) |
134420-07-8 | 95% | 50mg |
$194.00 | 2023-12-22 |
Cycloheptyl isocyanide Related Literature
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
Additional information on Cycloheptyl isocyanide
Cycloheptyl Isocyanide (CAS No. 134420-07-8): An Overview and Recent Advances
Cycloheptyl isocyanide (CAS No. 134420-07-8) is a versatile organic compound that has gained significant attention in the fields of synthetic chemistry, medicinal chemistry, and materials science. This compound, characterized by its unique cycloheptyl and isocyanide functionalities, offers a wide range of applications in the development of novel pharmaceuticals, advanced materials, and chemical probes.
The chemical structure of cycloheptyl isocyanide consists of a seven-membered cycloheptyl ring attached to an isocyanide group (−N=C). The isocyanide functional group is known for its high reactivity and ability to participate in various chemical reactions, making it a valuable building block in organic synthesis. The cycloheptyl ring, on the other hand, provides steric and electronic properties that can influence the reactivity and selectivity of the compound in different synthetic transformations.
Recent research has highlighted the potential of cycloheptyl isocyanide in the development of new drugs and therapeutic agents. One notable application is in the synthesis of bioactive molecules with anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of cycloheptyl isocyanide exhibit potent inhibitory activity against specific enzymes involved in inflammatory pathways. These findings suggest that cycloheptyl isocyanide could serve as a lead compound for the design of novel anti-inflammatory drugs.
In addition to its medicinal applications, cycloheptyl isocyanide has also been explored for its use in materials science. Researchers have utilized this compound to develop new polymers and copolymers with unique physical and chemical properties. For example, a study published in Macromolecules reported the synthesis of poly(isocyanides) using cycloheptyl isocyanide as a monomer. The resulting polymers exhibited excellent thermal stability and mechanical strength, making them suitable for various industrial applications, including coatings, adhesives, and composite materials.
The synthetic versatility of cycloheptyl isocyanide has also been leveraged in the development of chemical probes for biological studies. These probes are designed to selectively bind to specific biomolecules or cellular targets, allowing researchers to study their functions and interactions at the molecular level. A recent publication in Chemical Communications described the synthesis of fluorescent probes derived from cycloheptyl isocyanide. These probes were used to visualize and quantify protein-protein interactions within living cells, providing valuable insights into cellular processes.
The reactivity of cycloheptyl isocyanide has been further explored through various chemical transformations. One such transformation is the Ugi reaction, which involves the condensation of an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to form a highly functionalized amide product. This reaction has been widely used to synthesize complex molecules with diverse biological activities. A study published in Organic Letters demonstrated that cycloheptyl isocyanide can be efficiently incorporated into Ugi reactions to produce novel compounds with potential therapeutic applications.
Beyond its use in synthetic chemistry, cycloheptyl isocyanide has also found applications in catalysis. The ability of this compound to form stable complexes with transition metals has led to its use as a ligand in homogeneous catalysis. For example, a research team at the University of California reported the development of palladium-catalyzed reactions using cycloheptyl isocyanide-based ligands. These catalysts showed high activity and selectivity in cross-coupling reactions, which are crucial for the synthesis of fine chemicals and pharmaceutical intermediates.
The environmental impact of chemical compounds is an increasingly important consideration in their development and application. Recent studies have investigated the biodegradability and toxicity profiles of compounds derived from cycloheptyl isocyanide. A study published in Environmental Science & Technology found that certain derivatives of cycloheptyl isocyanide exhibit low toxicity and good biodegradability, making them suitable for green chemistry applications.
In conclusion, Cycloheptyl isocyanide (CAS No. 134420-07-8) continues to be a subject of extensive research due to its unique chemical properties and wide-ranging applications. From drug discovery to materials science and catalysis, this compound offers numerous opportunities for innovation and advancement in various scientific fields. As research progresses, it is likely that new applications and insights will emerge, further solidifying the importance of cycloheptyl isocyanide in modern chemistry.
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